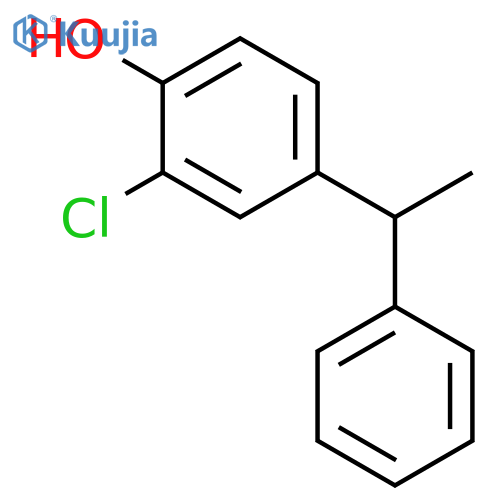

Cas no 82566-19-6 (2-chloro-4-(1-phenylethyl)phenol)

82566-19-6 structure

商品名:2-chloro-4-(1-phenylethyl)phenol

2-chloro-4-(1-phenylethyl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-(1-phenylethyl)phenol

- EN300-23691826

- EINECS 279-995-0

- NS00059310

- 82566-19-6

- DTXSID801002790

- LMEXXUGPTZYJQU-UHFFFAOYSA-N

-

- MDL: MFCD28048468

- インチ: InChI=1S/C14H13ClO/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(15)9-12/h2-10,16H,1H3

- InChIKey: LMEXXUGPTZYJQU-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)Cl

計算された属性

- せいみつぶんしりょう: 232.0654927g/mol

- どういたいしつりょう: 232.0654927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.4

2-chloro-4-(1-phenylethyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23691826-0.1g |

2-chloro-4-(1-phenylethyl)phenol |

82566-19-6 | 95% | 0.1g |

$446.0 | 2024-06-19 | |

| Enamine | EN300-23691826-10.0g |

2-chloro-4-(1-phenylethyl)phenol |

82566-19-6 | 95% | 10.0g |

$5528.0 | 2024-06-19 | |

| Enamine | EN300-23691826-0.25g |

2-chloro-4-(1-phenylethyl)phenol |

82566-19-6 | 95% | 0.25g |

$637.0 | 2024-06-19 | |

| Enamine | EN300-23691826-1.0g |

2-chloro-4-(1-phenylethyl)phenol |

82566-19-6 | 95% | 1.0g |

$1286.0 | 2024-06-19 | |

| 1PlusChem | 1P0053FF-2.5g |

2-CHLORO-4-(1-PHENYLETHYL)PHENOL |

82566-19-6 | 95% | 2.5g |

$3177.00 | 2024-04-21 | |

| 1PlusChem | 1P0053FF-10g |

2-CHLORO-4-(1-PHENYLETHYL)PHENOL |

82566-19-6 | 95% | 10g |

$6895.00 | 2023-12-16 | |

| Aaron | AR0053NR-5g |

2-CHLORO-4-(1-PHENYLETHYL)PHENOL |

82566-19-6 | 95% | 5g |

$5151.00 | 2023-12-15 | |

| Enamine | EN300-23691826-0.5g |

2-chloro-4-(1-phenylethyl)phenol |

82566-19-6 | 95% | 0.5g |

$1002.0 | 2024-06-19 | |

| Enamine | EN300-23691826-5.0g |

2-chloro-4-(1-phenylethyl)phenol |

82566-19-6 | 95% | 5.0g |

$3728.0 | 2024-06-19 | |

| Enamine | EN300-23691826-10g |

2-chloro-4-(1-phenylethyl)phenol |

82566-19-6 | 95% | 10g |

$5528.0 | 2023-09-15 |

2-chloro-4-(1-phenylethyl)phenol 関連文献

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

82566-19-6 (2-chloro-4-(1-phenylethyl)phenol) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量